![molecular formula C8H12O B14743476 3-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-20-4](/img/structure/B14743476.png)
3-Oxatricyclo[4.3.0.0~2,8~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxatricyclo[4300~2,8~]nonane is a unique and intriguing compound belonging to the class of tricyclic ethers Its structure consists of three interconnected rings, including an oxygen atom, which contributes to its distinctive chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane can be achieved through several methods. One common approach involves the ultraviolet irradiation of Δ-cyclohexenylacetaldehyde in a degassed pentane solution, which yields 7-oxatricyclo[4.3.0.0~5,8~]nonane. This intermediate can then be converted to the desired compound by refluxing with ethereal lithium aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen atom and the strained ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminium hydride is a typical reducing agent employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Oxatricyclo[4.3.0.0~2,8~]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-Oxatricyclo[4.3.0.0~2,8~]nonane involves its interaction with various molecular targets. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making it a useful tool in biochemical studies .
Comparación Con Compuestos Similares
8-Methylene-3-oxatricyclo[5.2.0.0~2,4~]nonane: This compound shares a similar tricyclic structure but differs in the positioning of the methylene group.
7-Oxatricyclo[4.3.0.0~5,8~]nonane: An intermediate in the synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane, it has a slightly different ring configuration.
Uniqueness: 3-Oxatricyclo[4300~2,8~]nonane stands out due to its specific ring structure and the presence of an oxygen atom, which imparts unique chemical properties and reactivity
Propiedades
Número CAS |
250-20-4 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-oxatricyclo[4.3.0.02,8]nonane |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-3-5(1)7(8)4-6/h5-8H,1-4H2 |
Clave InChI |
XTIYTVPATCGRPX-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C3CC1C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


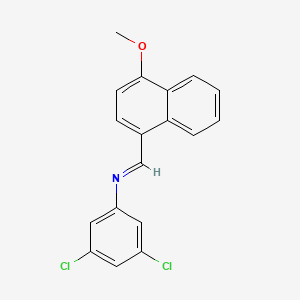

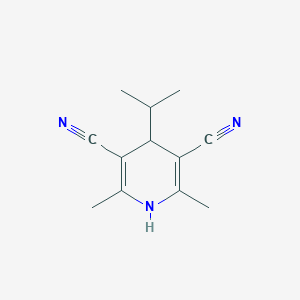
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)

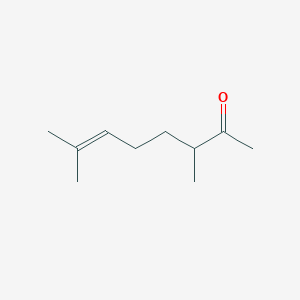



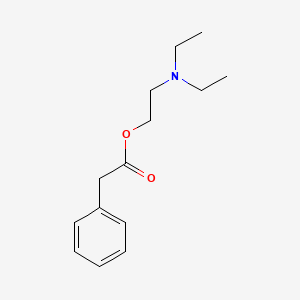
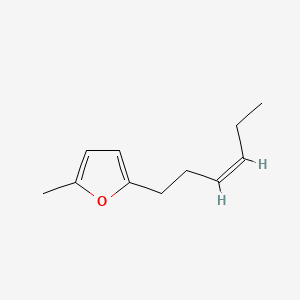
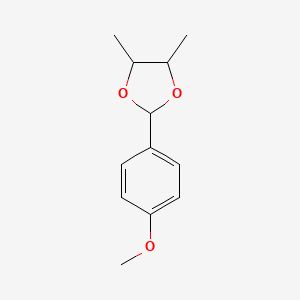
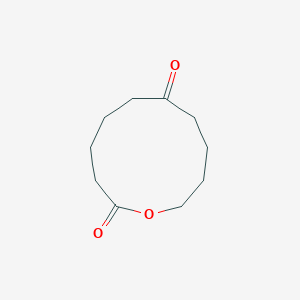
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
